1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-7-amine
CAS No.:
Cat. No.: VC15965769
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N3O |
|---|---|
| Molecular Weight | 217.27 g/mol |
| IUPAC Name | 1-(oxan-2-yl)indazol-7-amine |
| Standard InChI | InChI=1S/C12H15N3O/c13-10-5-3-4-9-8-14-15(12(9)10)11-6-1-2-7-16-11/h3-5,8,11H,1-2,6-7,13H2 |
| Standard InChI Key | VWVNXVCFAWCDRM-UHFFFAOYSA-N |
| Canonical SMILES | C1CCOC(C1)N2C3=C(C=CC=C3N)C=N2 |
Introduction
Structural and Physicochemical Properties
The compound’s molecular structure comprises a bicyclic indazole system fused with a tetrahydropyran ring. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₃O |
| Molecular Weight | 217.27 g/mol |
| IUPAC Name | 1-(oxan-2-yl)indazol-7-amine |
| Canonical SMILES | C1CCOC(C1)N2C3=C(C=CC=C3N)C=N2 |
| Topological Polar Surface Area | 54.4 Ų |
The THP group enhances the compound’s solubility in organic solvents, while the primary amine at position 7 enables participation in conjugation reactions or hydrogen bonding.
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves two key steps:
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Protection of Indazole: 1H-indazole is reacted with dihydropyran (DHP) under acidic or basic conditions to introduce the THP group. A representative procedure involves stirring 1H-indazole with sodium bicarbonate and DHP in water at 0°C, followed by purification via column chromatography .
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Introduction of the Amine Group: Nitration at position 7 followed by reduction (e.g., using H₂/Pd-C or SnCl₂/HCl) yields the primary amine. Alternative routes may employ Buchwald-Hartwig amination for direct functionalization .
Reaction Conditions
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THP Protection: Optimal yields (≥90%) are achieved at 0–25°C using NaHCO₃ as a base .
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Nitration/Reduction: Nitration with HNO₃/H₂SO₄ at 0°C minimizes side products, while catalytic hydrogenation ensures efficient nitro-to-amine conversion.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃): Key signals include:
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¹³C NMR: Peaks at δ 98.2 (THP C-2), δ 150.1 (indazole C-7), and δ 67.5 (THP C-6) confirm the structure.
Infrared (IR) Spectroscopy
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Bands at 3350 cm⁻¹ (N-H stretch) and 1620 cm⁻¹ (C=N stretch) are characteristic of the amine and indazole moieties.
High-Resolution Mass Spectrometry (HRMS)
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Observed m/z: 217.1218 (calculated for C₁₂H₁₅N₃O: 217.1215).
Biological Activities and Applications
Material Science Applications
The THP group’s electron-donating properties make the compound useful in designing organic semiconductors or photocatalysts.
Future Research Directions
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Biological Screening: Prioritize cytotoxicity assays against cancer cell lines (e.g., MCF-7, A549) and kinase inhibition profiling (e.g., EGFR, VEGFR).
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Structural Modifications: Explore substitutions at positions 3 and 5 to enhance bioavailability or target specificity.
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Computational Studies: Molecular docking simulations could predict binding affinities for proteins like PI3K or mTOR .
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